This compound belongs to a class of compounds known as difluorobenzaldehydes. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzaldehyde backbone, which enhances its reactivity and solubility in organic solvents. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is marketed for research purposes .
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde typically involves several steps, primarily focusing on the fluorination of benzaldehyde derivatives.
The molecular structure of 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde features a benzene ring substituted at the 3 and 4 positions with fluorine atoms and at the 5 position with a trifluoromethyl group.
The presence of multiple electronegative fluorine atoms affects the electron density around the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.
3,4-Difluoro-5-(trifluoromethyl)benzaldehyde participates in various chemical reactions due to its reactive functional groups.
The mechanism of action for 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of the fluorine substituents.
3,4-Difluoro-5-(trifluoromethyl)benzaldehyde exhibits distinct physical and chemical properties that are important for its applications.
The unique properties of 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde make it valuable in various scientific fields:
3,4-Difluoro-5-(trifluoromethyl)benzaldehyde (CAS RN 134099-28-8) is systematically named to denote substitution positions on the benzaldehyde core: fluorine atoms at C3 and C4, and a trifluoromethyl (–CF₃) group at C5. Its molecular formula is C₈H₃F₅O, with a molecular weight of 210.10 g/mol [3]. The SMILES notation (O=CC1=CC(C(F)(F)F)=C(F)C(F)=C1) encodes its planar aromatic ring, where the aldehyde group (–CHO) anchors C1, flanked by fluorine and –CF₃ substituents at adjacent positions (Figure 1) [3].
Key physical properties include:
Table 1: Structural and Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₈H₃F₅O | PubChem [3] |
| Molecular Weight | 210.10 g/mol | PubChem [3] |
| SMILES | O=CC1=CC(C(F)(F)F)=C(F)C(F)=C1 | BLD Pharm [3] |
| Density (20°C) | 1.571 ± 0.06 g/cm³ | Calculated [7] |
| Water Solubility (25°C) | 0.052 g/L | Calculated [7] |
Fluorinated benzaldehydes serve as pivotal building blocks in medicinal and agrochemical synthesis due to fluorine’s ability to enhance metabolic stability and membrane permeability. The trifluoromethyl group (–CF₃) is particularly valued for its strong electron-withdrawing effect (σₚ = 0.54) and lipophilicity (π = 0.88), which improves bioavailability [4] [10]. For example:
Mechanistically, the aldehyde group enables nucleophilic transformations:
Table 2: Synthetic Applications of Fluorinated Benzaldehydes
| Reaction Type | Product Class | Application Example |
|---|---|---|
| Nucleophilic addition | Trifluoromethyl carbinols | Pharmaceuticals (e.g., PAMs) [2] |
| Suzuki cross-coupling | Biaryl fluorinated scaffolds | Drug discovery [6] |
| Condensation | Enaminones | GABA receptor modulators [6] |
The trifluoromethyl (–CF₃) and difluoro (–F₂) groups synergistically alter the benzaldehyde’s reactivity through electronic and steric effects:
Electronic Effects
Steric Effects
Table 3: Substituent Parameters for Electronic/Steric Modulation
| Substituent | Hammett σₘ | Van der Waals Volume (ų) | Electrophilicity Increase |
|---|---|---|---|
| –CF₃ | 0.43 | 38.3 | 30% [10] |
| –F (ortho) | 0.06 | 12.0 | 8–12% [8] |
This modulation is exploitable in catalysis:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5